molecular formula C8H12ClN3 B2779287 6-chloro-N-(2-methylpropyl)pyrazin-2-amine CAS No. 642459-37-8

6-chloro-N-(2-methylpropyl)pyrazin-2-amine

Cat. No.: B2779287
CAS No.: 642459-37-8
M. Wt: 185.66
InChI Key: FECYIZSEVLCHGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-(2-methylpropyl)pyrazin-2-amine is a chemical compound for research use. Pyrazine derivatives are nitrogen-containing heterocyclic compounds that serve as valuable scaffolds in medicinal chemistry and drug discovery research . The 6-chloro-pyrazin-2-amine structure is a key pharmacophore, with its derivatives being investigated for their potential biological activities. Research into similar compounds indicates that the pyrazine core can be complexed with transition metals like palladium to create potential chemotherapeutic agents with different mechanisms of action . Furthermore, analogs of this compound are of significant interest in developing new classes of antibacterial agents, particularly in response to growing antibiotic resistance . The chloro and amine substituents on the pyrazine ring make it a versatile synthetic intermediate for further functionalization, including the synthesis of novel Schiff base ligands and other complex molecules . This compound is strictly for research applications in laboratory settings. Safety Note: For Research Use Only (RUO). Not intended for diagnostic, therapeutic, or any human use. Handle with appropriate personal protective equipment in a well-ventilated environment. Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

6-chloro-N-(2-methylpropyl)pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-6(2)3-11-8-5-10-4-7(9)12-8/h4-6H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECYIZSEVLCHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CN=CC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2-methylpropyl)pyrazin-2-amine typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with isobutylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-methylpropyl)pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazine N-oxide.

    Reduction: Formation of 6-amino-N-isobutyl-2-pyrazinamine.

    Substitution: Formation of 6-methoxy-N-isobutyl-2-pyrazinamine.

Scientific Research Applications

6-chloro-N-(2-methylpropyl)pyrazin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-methylpropyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide (Compound 6)
  • Structure : Replaces the 2-methylpropyl group with a 4-chlorophenyl carboxamide.
  • Activity : Exhibits 65% inhibition against Mycobacterium tuberculosis H37Rv at 6.25 µg/mL, though insufficient for phase II trials .
  • Comparison : The carboxamide group may enhance hydrogen bonding with target enzymes, but the aryl substituent reduces lipophilicity (predicted logP ~2.5) compared to the aliphatic 2-methylpropyl group in the target compound (logP ~3.0) .
5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide (Compound 27)
  • Structure: Features a bulky tert-butyl group and a bromophenol substituent.
  • Activity : IC50 = 41.9 µmol/L against photosynthesis-inhibiting targets .

Alkyl vs. Aryl Substituents

6-Chloro-N-(2-methylphenyl)pyrazin-2-amine
  • Structure : Aryl substituent (2-methylphenyl) instead of 2-methylpropyl.
  • Properties : Higher density (1.291 g/cm³) and boiling point (327.8°C) due to aromatic stacking interactions .
  • Activity : Classified as an irritant, suggesting differential toxicity profiles compared to aliphatic analogues .
6-Chloro-N-(3-methoxypropyl)pyrazin-2-amine
  • Structure : Linear 3-methoxypropyl chain with an ether oxygen.
  • Properties : Lower lipophilicity (XLogP3 = 1.65) than the target compound due to the polar methoxy group, improving aqueous solubility (PSA = 47) .

Physicochemical and Stability Comparisons

Compound logP PSA (Ų) Key Stability Findings
6-Chloro-N-(2-methylpropyl)pyrazin-2-amine ~3.0* ~35* Branched alkyl enhances storage stability
6-Chloro-N,N-dipropylpyrazin-2-amine ~2.8 25 Linear alkyl chains may degrade faster
2-Methoxy-3-(2-methylpropyl)pyrazine ~2.5 38 Stable during storage but concentration decreases over time

*Predicted based on structural analogues.

Biological Activity

6-Chloro-N-(2-methylpropyl)pyrazin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C8H10ClN3\text{C}_8\text{H}_{10}\text{ClN}_3

This structure features a pyrazine ring substituted with a chlorine atom and a 2-methylpropyl amine group, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related pyrazine derivatives. For instance, compounds similar to this compound have shown significant antibacterial activity against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
6-Chloro-pyridin-2-yl-amine (3a)S. aureus32 μg/mL
6-Chloro-pyridin-2-yl-amine (3f)P. aeruginosa16 μg/mL

Note: Specific MIC values for this compound are still under investigation.

Anticancer Activity

In addition to its antimicrobial potential, pyrazine derivatives have been evaluated for anticancer properties. For example, structural modifications in similar compounds have demonstrated significant inhibitory effects on cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study investigated the effects of various pyrazine derivatives on human cancer cell lines. The results indicated that certain modifications led to increased potency against colorectal carcinoma cells.

Table 2: Anticancer Activity of Pyrazine Derivatives

CompoundCell LineIC50 (μM)
This compoundMCF-7 (breast cancer)TBD
Compound X (similar structure)HT29 (colon cancer)20
Compound Y (similar structure)A549 (lung cancer)15

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets within microbial and cancer cells. Preliminary docking studies suggest that the compound may inhibit key enzymes or receptors involved in cell proliferation and survival.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 6-chloro-N-(2-methylpropyl)pyrazin-2-amine?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 6-chloropyrazine-2-carboxylic acid reacts with 2-methylpropylamine using coupling agents like EDCI and bases such as triethylamine. Reaction conditions (e.g., room temperature, anhydrous solvents) and purification via recrystallization or chromatography (HPLC for industrial-scale purity) are critical .
  • Key Considerations : Yield optimization requires precise control of stoichiometry, solvent polarity, and reaction time. Impurities often arise from incomplete substitution or side reactions, necessitating rigorous NMR and LC-MS validation .

Q. How is the structural characterization of this compound performed?

  • Techniques :

  • X-ray crystallography : Resolves molecular geometry, including bond angles and halogen positioning (e.g., chlorine at the pyrazine 6-position) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., 2-methylpropyl group’s methyl protons at ~1.0 ppm) and confirms amine linkage .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 143.02447 for [M]+) and fragmentation patterns .

Q. What solvents and reaction conditions are suitable for derivatizing this compound?

  • Substitution Reactions : Chlorine at the pyrazine 6-position undergoes nucleophilic substitution with sodium azide or thiocyanate in polar aprotic solvents (DMF, DMSO) at 50–80°C .
  • Reduction/Oxidation : Use NaBH4/LiAlH4 for amine reduction (inert atmosphere) or KMnO4/H2O2 for oxidation, monitored by TLC .

Advanced Research Questions

Q. How does this compound interact with biological targets like PI3K enzymes?

  • Mechanistic Insight : The compound inhibits PI3K-α/β isoforms via competitive binding to the ATP pocket, with IC50 values ranging from 9.6 μM (HMEC-1 cells) to 41 μM (HeLa cells) .
  • Experimental Design :

  • Enzyme assays : Use recombinant PI3K isoforms and ATP-Glo™ kits to quantify inhibition.
  • Cellular models : Validate antiproliferative effects in cancer cell lines (e.g., L1210 leukemia) with dose-response curves .

Q. What computational approaches predict the compound’s reactivity and binding affinity?

  • Molecular Docking : Tools like AutoDock Vina simulate binding poses using PI3K crystal structures (PDB: 2WXH). Key interactions include hydrogen bonds with Val851 and hydrophobic contacts with Met804 .
  • DFT Calculations : Predict electrophilic sites (e.g., chlorine’s susceptibility to substitution) using Gaussian09 at the B3LYP/6-31G* level .

Q. How do structural modifications (e.g., substituent variation) alter bioactivity?

  • Comparative Analysis :

CompoundStructural VariationPI3K IC50 (μM)
This compoundBaseline9.6–41
6-Bromo-N-methylpyridin-2-aminePyridine ring, bromine15–50
N-(Piperidin-4-yl)pyrazin-2-aminePiperidine substitution22–60
  • Trends : Pyrazine derivatives exhibit higher selectivity for PI3K-α than pyridine analogs. Bulky substituents (e.g., 2-methylpropyl) enhance hydrophobic interactions but reduce solubility .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50 values)?

  • Root Causes : Discrepancies arise from assay conditions (e.g., ATP concentration, cell passage number) or impurity profiles.
  • Resolution :

  • Standardize assays using reference inhibitors (e.g., Wortmannin).
  • Validate compound purity via HPLC (>98%) and control for batch-to-batch variability .

Key Citations

  • Synthesis and enzyme inhibition:
  • Structural analysis:
  • Computational modeling:
  • Comparative bioactivity:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.